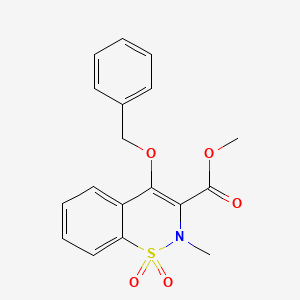

2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide

Description

This compound (CAS: 104142-03-2) belongs to the 1,2-benzothiazine 1,1-dioxide family, characterized by a sulfone group at positions 1 and 1 of the heterocyclic ring. The structure includes:

- A 2-methyl group at position 2.

- A phenylmethoxy (benzyloxy) substituent at position 4.

- A methyl ester at position 3.

Molecular Formula: Calculated as C₁₈H₁₇NO₅S (derived from structural analysis and analogs in ) . Molar Mass: ~359.4 g/mol. Key Applications: Such derivatives are explored as intermediates in pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam .

Properties

Molecular Formula |

C18H17NO5S |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

methyl 2-methyl-1,1-dioxo-4-phenylmethoxy-1λ6,2-benzothiazine-3-carboxylate |

InChI |

InChI=1S/C18H17NO5S/c1-19-16(18(20)23-2)17(24-12-13-8-4-3-5-9-13)14-10-6-7-11-15(14)25(19,21)22/h3-11H,12H2,1-2H3 |

InChI Key |

MEYYVZQYMLEPQZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OCC3=CC=CC=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Key Intermediate: 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide

This intermediate is crucial for subsequent functionalization steps. The preparation involves:

- Starting Materials: Saccharin derivatives or 3-oxo-2H-1,2-benzisothiazoline-2-acetate esters.

- Reagents and Conditions: Dimethylformamide (DMF) as solvent, sodium ethoxide or sodium hydride as base, and controlled temperatures ranging from 25°C to 150°C depending on the step.

- Process Highlights:

- Reaction of saccharin-2-acetate esters with alkylating agents (e.g., methyl iodide) under basic conditions to introduce the methyl ester group.

- Ring closure and oxidation to form the benzothiazine 1,1-dioxide core.

- Purification by crystallization from solvents such as ethanol or o-xylene under nitrogen atmosphere to prevent oxidation or decomposition.

- Yields and Purity: Yields typically range from 60% to over 90% depending on the exact step and conditions. Melting points and spectral data (IR, NMR) confirm structural integrity and purity.

Introduction of the Phenylmethoxy Group at the 4-Position

The phenylmethoxy substituent is introduced via nucleophilic substitution or etherification reactions:

- Method: The 4-hydroxy group on the benzothiazine ring is reacted with benzyl halides (e.g., benzyl bromide or chloride) under basic conditions to form the phenylmethoxy ether.

- Reagents: Potassium carbonate or sodium hydride as base, use of aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

- Conditions: Reaction temperatures typically maintained between 50°C and 100°C, with stirring under inert atmosphere to avoid side reactions.

- Outcome: Formation of the 4-(phenylmethoxy) derivative with high selectivity and good yields.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of saccharin-2-acetate ester intermediate | Sodium saccharin + 2-methoxyethyl 2-chloroacetate in DMF | 120 | 4 hours | 90 | Crystallization at 5-10°C |

| Conversion to 4-hydroxy benzothiazine derivative | Sodium metal in 2-methoxyethanol, then DMSO addition | 25-57 | 1-2 hours | 66 | Quenched with HCl/water |

| Methylation of hydroxy group | Methyl iodide + NaOH in acetone | 10 | 10 minutes | Variable | Esterification step |

| Etherification (phenylmethoxy group) | Benzyl halide + K2CO3 in DMF or DMSO | 50-100 | Several hours | 70-85 | Under nitrogen atmosphere |

| Oxidation to sulfone | H2O2 or peracid oxidation | Ambient to 40 | 1-4 hours | High | Controlled to avoid overoxidation |

Research Findings and Optimization Notes

- Temperature Control: Maintaining low to moderate temperatures during ring closure and etherification steps is critical to avoid decomposition and side reactions.

- Atmosphere: Nitrogen or inert atmosphere is recommended during sensitive steps to prevent oxidation or hydrolysis.

- Solvent Choice: Polar aprotic solvents such as DMF and DMSO facilitate nucleophilic substitutions and improve yields.

- Purification: Repeated crystallization and washing with solvents like hexane or methanol yield high-purity crystalline solids with well-defined melting points, essential for pharmaceutical applications.

- Yield Improvements: Use of freshly prepared sodium ethoxide or sodium hydride and careful quenching protocols enhance yield and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can occur at the sulfur atom or other reactive sites.

Reduction: Reduction reactions can target the carbonyl groups or the sulfur atom.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to three analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide (CAS Number: 104142-02-1) is a synthetic compound belonging to the benzothiazine class. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer, antifungal, and antioxidant properties. This article aims to consolidate findings from various studies regarding its biological activity, supported by data tables and case studies.

- Molecular Formula : C18H17NO5S

- Molecular Weight : 359.396 g/mol

- Structure : The compound features a benzothiazine core with methoxy and carboxylic acid functionalities that contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant anticancer properties. For instance, in vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h |

|---|---|---|---|

| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

The data suggests a dose-dependent and time-dependent decrease in cell viability, with PC3 cells being more sensitive compared to DU145 cells .

Antifungal Activity

The compound has also demonstrated promising antifungal activity against various fungal strains. In a comparative study, it was assessed against standard antifungal agents.

| Compound/Standard | MIC (µg/mL) |

|---|---|

| Test Compound | 12.5 |

| Ketoconazole | 15 |

This indicates that the compound's efficacy is comparable to established antifungal treatments .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays, showing significant radical-scavenging activity which suggests potential protective effects against oxidative stress.

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

- Cytotoxicity : Induces apoptosis in cancer cells through chromatin condensation and DNA damage.

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G0/G1 phase .

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression and fungal growth .

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazine derivatives:

- Case Study on Prostate Cancer :

- A study evaluated the effects of the compound on prostate cancer cell lines and found significant inhibition of cell growth and induction of apoptosis.

- Fungal Infections :

- Clinical observations noted that patients treated with formulations containing benzothiazine derivatives exhibited improved outcomes against resistant fungal infections.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide with high purity?

Methodological Answer:

The compound can be synthesized via multi-step routes involving cyclocondensation, esterification, and oxidation. A validated approach includes:

- Step 1: Formation of the benzothiazine core using 4-hydroxy precursors, followed by protection of the hydroxyl group with a phenylmethoxy moiety under basic conditions (e.g., NaH in THF) .

- Step 2: Methyl esterification of the carboxylic acid group using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Step 3: Oxidation of the sulfoxide to the 1,1-dioxide state using hydrogen peroxide or m-CPBA .

Key Considerations: - Monitor reaction progress via TLC or HPLC to avoid over-oxidation.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials .

Advanced: How can crystallographic data resolve ambiguities in the stereochemical configuration of the benzothiazine dioxide core?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. Challenges include:

- Crystal Growth: Slow evaporation of a dichloromethane/methanol mixture (1:1) at 4°C promotes suitable crystal formation .

- Hydrogen Bonding: The 1,1-dioxide group participates in intermolecular hydrogen bonds with adjacent methyl ester groups, stabilizing the crystal lattice. SCXRD data from related compounds (e.g., methyl 4-acetoxy derivatives) confirm planar geometry at the sulfone group, with bond angles deviating <2° from ideal trigonal planar geometry .

Resolution of Ambiguities: - Compare experimental XRD data with DFT-optimized molecular models to validate stereochemistry .

Basic: Which analytical techniques are most effective for quantifying trace impurities (e.g., des-methyl analogs) in this compound?

Methodological Answer:

- HPLC-PDA: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient mobile phase (0.1% trifluoroacetic acid in water/acetonitrile). Retention time for the target compound is ~12.3 min, while des-methyl impurities elute earlier (~10.8 min) .

- LC-MS/MS: Confirm molecular ions ([M+H]+ at m/z 390.2) and fragment patterns (e.g., loss of phenylmethoxy group at m/z 245.1) .

Validation: - Spike samples with certified reference standards (e.g., Meloxicam Impurity C) to calibrate detection limits (LOQ < 0.1%) .

Advanced: How do electronic effects of the phenylmethoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The phenylmethoxy group acts as an electron-donating substituent, activating the benzothiazine core toward electrophilic attack. Key findings:

- Kinetic Studies: Substituents at the 4-position increase the rate of SNAr reactions with amines (e.g., piperidine) by stabilizing the transition state through resonance donation .

- Competitive Pathways: In the presence of strong bases, competing hydrolysis of the methyl ester group may occur. Mitigate this by using aprotic solvents (e.g., DMF) and controlled temperatures (<40°C) .

Advanced: How should researchers address discrepancies in reported NMR chemical shifts for the methyl ester group?

Methodological Answer:

Discrepancies often arise from solvent effects or residual acidic protons. Recommended steps:

- Standardization: Acquire ¹H and ¹³C NMR spectra in deuterated DMSO (δH 2.50 ppm reference) to align with published data .

- Decoupling Experiments: Use DEPT-135 to distinguish methyl ester carbons (δC ~52 ppm) from aromatic carbons .

- Comparative Analysis: Cross-reference with crystallographically validated structures (e.g., Acta Cryst. data ) to resolve ambiguities.

Advanced: What in vitro models are appropriate for studying the biological activity of derivatives of this compound?

Methodological Answer:

Given structural similarities to NSAID precursors (e.g., Meloxicam), prioritize:

- COX-1/COX-2 Inhibition Assays: Use human recombinant COX enzymes and spectrophotometric detection of prostaglandin G2 conversion .

- Cytotoxicity Screening: Evaluate cell viability in RAW 264.7 macrophages via MTT assay to assess therapeutic index .

Experimental Design: - Synthesize derivatives with modified ester groups (e.g., ethyl or isopropyl) to correlate lipophilicity with activity .

Advanced: What factors govern the hydrolytic stability of the methyl ester group under physiological conditions?

Methodological Answer:

Stability is pH-dependent:

- Acidic Conditions (pH < 3): Rapid hydrolysis to the carboxylic acid occurs due to protonation of the ester carbonyl.

- Neutral/Basic Conditions (pH 7.4): Slower hydrolysis, with a half-life >24 hours in PBS buffer at 37°C .

Mitigation Strategies: - Introduce steric hindrance (e.g., tert-butyl esters) or electron-withdrawing groups to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.